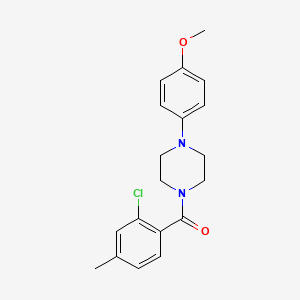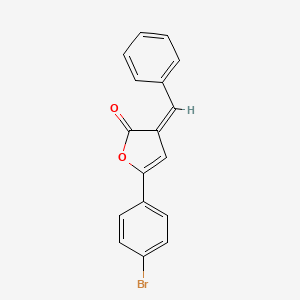
3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as BPTES and has been studied extensively for its role in inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In
作用机制
BPTES binds to the active site of glutaminase and inhibits its activity by preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other metabolites that are essential for cancer cell growth and division. BPTES has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects
BPTES has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPTES also reduces the production of reactive oxygen species, which are known to promote cancer cell growth and survival. In addition, BPTES has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
BPTES has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase and does not affect other enzymes involved in glutamine metabolism. BPTES is also water-soluble, making it easy to administer to cells in culture. However, BPTES has some limitations. It is not effective against all types of cancer cells, and its effectiveness can vary depending on the genetic makeup of the cancer cells. In addition, BPTES can be toxic to normal cells at high concentrations.
未来方向
There are several future directions for research on BPTES. One area of research is to develop more potent and selective inhibitors of glutaminase. Another area of research is to investigate the combination of BPTES with other cancer treatments such as immunotherapy. Finally, there is a need for more research on the mechanism of action of BPTES and its effects on normal cells.
Conclusion
In conclusion, 3-bromo-4-methyl-N-(1-piperidinylcarbonothioyl)benzamide is a chemical compound that has significant potential in cancer research. It selectively inhibits the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. BPTES has been shown to have significant biochemical and physiological effects in cancer cells and has several advantages for lab experiments. There are several future directions for research on BPTES, including the development of more potent and selective inhibitors of glutaminase and investigating the combination of BPTES with other cancer treatments.
合成方法
The synthesis of BPTES involves the reaction of 3-bromo-4-methylbenzoyl chloride with 1-piperidinecarbothioamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure BPTES. This method has been optimized to produce high yields of BPTES with high purity.
科学研究应用
BPTES has been extensively studied for its potential application in cancer research. It has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.
属性
IUPAC Name |
3-bromo-4-methyl-N-(piperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-10-5-6-11(9-12(10)15)13(18)16-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNPXMKCXQTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)